3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one
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Overview
Description
3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one is a complex organic compound characterized by its unique tricyclic structure
Scientific Research Applications
3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the phenylsulfanyl group: This step involves the substitution of a suitable leaving group with a phenylsulfanyl moiety.
Final functionalization: The propan-1-one group is introduced in the last step under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and catalysts, as well as scaling up the process in a controlled environment to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tricyclic core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group typically yields sulfoxides or sulfones, while reduction of the tricyclic core can produce various reduced derivatives.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. The tricyclic core structure allows the compound to fit into specific binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- 10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
- 3-(1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl)-1-[4-methyl/methoxyphenyl]-2-phenyl-propane-1-one
Uniqueness
3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one is unique due to its specific tricyclic structure and the presence of the phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-phenylsulfanyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(9-12-23-14-5-2-1-3-6-14)20-10-11-21-17(13-20)15-7-4-8-16(15)19-21/h1-3,5-6H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZXDESOIYZVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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